Simethicone

説明

This compound is a mixture of polydimethylsiloxanes with antifoaming and anti-bloating effects. This compound reduces the surface tension of gas bubbles causing them to coalesce into larger bubbles that can be passed more easily by belching or flatulence.

A poly(dimethylsiloxane) which is a polymer of 200-350 units of dimethylsiloxane, along with added silica gel. It is used as an antiflatulent, surfactant, and ointment base.

See also: Loperamide hydrochloride; this compound (component of).

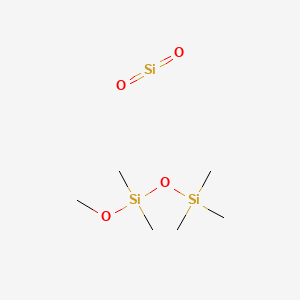

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

dioxosilane;methoxy-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O2Si2.O2Si/c1-7-10(5,6)8-9(2,3)4;1-3-2/h1-6H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTWCFIAVKBGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)O[Si](C)(C)C.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Insoluble in alcohol | |

| Record name | Simethicone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.98 /Polydimethyl Silicones/ | |

| Record name | Simethicone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gray, translucent, viscous liquid, Liquid | |

CAS No. |

8050-81-5 | |

| Record name | Simethicone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09512 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Simethicone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropanol-Silicon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Simethicone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Polydimethylsiloxane (PDMS) for Research Applications

Introduction

Polydimethylsiloxane (PDMS) is a silicon-based organic polymer that has become a cornerstone material in numerous research and development fields, particularly in microfluidics, biomedical engineering, and drug development.[1][2][3] Its widespread adoption is attributed to a unique combination of advantageous properties including excellent optical transparency, biocompatibility, chemical inertness, thermal stability, and ease of fabrication.[4][5] As an elastomer, its rubber-like elasticity is crucial for applications requiring flexible components, such as on-chip pumps and valves. This guide provides an in-depth overview of the core physicochemical properties of PDMS, details common experimental protocols for their characterization, and discusses their implications for scientific research and drug development professionals.

Core Physicochemical Properties of PDMS

The properties of PDMS, particularly the widely used Sylgard 184 formulation, can be tuned by adjusting the ratio of the pre-polymer base to the curing agent and by modifying the curing conditions (temperature and time). This tunability allows researchers to tailor the material for specific applications.

Mechanical Properties

The mechanical behavior of PDMS is a critical factor in the design of microfluidic devices and biomedical implants. Key properties are influenced by the crosslink density, which is controlled by the curing agent ratio. An increase in the curing agent ratio generally leads to a more rigid, less flexible material.

| Property | Typical Value Range | Influencing Factors | Source(s) |

| Young's Modulus (Elastic Modulus) | 0.34 - 2.97 MPa | Curing agent ratio, curing temperature, aging time. | |

| Tensile Strength | 3.51 - 10.8 MPa | Curing agent ratio, curing temperature. | |

| Elongation at Break | >100% | Curing agent ratio. | |

| Glass Transition Temperature (Tg) | -125 °C to -120 °C | Polymer chain length. |

Optical Properties

PDMS is known for its high optical transparency across a wide spectral range (UV-VIS-NIR), making it ideal for applications requiring optical detection and microscopy.

| Property | Typical Value | Influencing Factors | Source(s) |

| Refractive Index (RI) | ~1.41 - 1.43 | Curing time and temperature, absorption of organic compounds. | |

| Optical Transmittance | >90% (Visible Spectrum) | Wavelength, addition of composite materials. |

Thermal Properties

The high energy of the silicon-oxygen (Si-O) bond gives PDMS excellent thermal stability over a wide temperature range.

| Property | Typical Value | Influencing Factors | Source(s) |

| Thermal Stability Range | -100 °C to >300 °C | Molecular weight, atmosphere (inert vs. oxygen). | |

| Thermal Degradation Onset | >300 °C (in inert atmosphere) | Molecular weight, presence of impurities or catalysts. | |

| Thermal Conductivity | ~0.15 W/(m·K) | Not significantly variable. |

Surface Properties

Native PDMS is inherently hydrophobic due to the presence of methyl (CH₃) groups on its surface, which is a critical consideration for many biological and microfluidic applications.

| Property | Typical Value | Influencing Factors | Source(s) |

| Water Contact Angle (Native) | ~108° - 112° | Surface roughness. | |

| Water Contact Angle (Plasma Treated) | <60° (temporarily) | Plasma exposure time, aging. | |

| Surface Energy | ~20-25 mN/m | Surface modification techniques. |

Gas Permeability

PDMS exhibits high permeability to gases, a property that is highly advantageous for long-term cell culture in microfluidic devices as it allows for passive gas exchange. Gas transport occurs via a solution-diffusion mechanism.

| Gas | Permeability Coefficient (Barrer) | Source(s) |

| Oxygen (O₂) | ~800 | |

| Carbon Dioxide (CO₂) | ~3200 - 4000 | |

| Nitrogen (N₂) | ~400 | |

| Water Vapor | ~38000 | |

| 1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg) |

Experimental Protocols for PDMS Characterization

A variety of standard techniques are used to quantify the physicochemical properties of PDMS.

Methodology for Mechanical Property Analysis

-

Tensile Testing :

-

Sample Preparation : Cured PDMS is cut into a standardized "dog-bone" shape.

-

Procedure : The sample is clamped into a tensile testing machine. A uniaxial force is applied at a constant extension rate until the sample fractures.

-

Data Acquisition : The instrument records the applied force and the sample's elongation. This data is used to generate a stress-strain curve.

-

Analysis : Young's modulus is calculated from the initial linear slope of the stress-strain curve. Tensile strength is the maximum stress the sample withstands before fracturing.

-

-

Nanoindentation :

-

Sample Preparation : A flat, smooth PDMS sample is prepared and mounted.

-

Procedure : A specialized instrument with a precisely shaped tip (e.g., flat punch) is used. The tip is pressed into the PDMS surface with a controlled load.

-

Data Acquisition : The instrument records the load and displacement of the indenter tip throughout the indentation and retraction process.

-

Analysis : The resulting load-displacement curve is analyzed using contact mechanics models to determine the elastic modulus and hardness of the material at the micro/nano-scale.

-

Methodology for Surface and Chemical Analysis

-

Goniometry (Contact Angle Measurement) :

-

Procedure : A micropipette is used to place a small droplet of a liquid (typically deionized water) onto the flat PDMS surface.

-

Data Acquisition : A high-resolution camera captures the profile of the droplet at the solid-liquid-vapor interface.

-

Analysis : Image analysis software measures the angle formed between the substrate surface and the tangent of the droplet's edge. This angle quantifies the surface wettability.

-

-

Spectroscopy (FTIR & XPS) :

-

Fourier Transform Infrared (FTIR) Spectroscopy : Used to identify chemical functional groups. An infrared beam is passed through the PDMS sample, and the instrument measures which wavelengths are absorbed, corresponding to the vibrational frequencies of specific chemical bonds in the material.

-

X-ray Photoelectron Spectroscopy (XPS) : A surface-sensitive technique used to determine elemental composition and chemical states. The PDMS surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the elements and their bonding environment on the surface (top 1-10 nm).

-

Methodology for Thermal Analysis

-

Thermogravimetric Analysis (TGA) :

-

Procedure : A small, precisely weighed sample of cured PDMS is placed in a high-precision balance located inside a furnace.

-

Data Acquisition : The sample is heated at a constant rate over a defined temperature range (e.g., 25 °C to 700 °C) under a controlled atmosphere (e.g., nitrogen for inert degradation, or air for oxidative degradation).

-

Analysis : The TGA instrument records the sample's mass as a function of temperature. The resulting curve reveals the onset temperature of degradation and the thermal stability limits of the material.

-

Key Workflows and Visualizations

Fabrication of PDMS Microfluidic Devices

The most common method for fabricating PDMS devices in a research setting is soft lithography, a straightforward replica molding process. This workflow allows for rapid prototyping of complex micro-channel geometries.

PDMS Surface Modification Pathways

The native hydrophobicity of PDMS is often a limitation, especially in biological applications where protein adsorption can be problematic or where specific cell adhesion is required. Surface modification techniques are employed to render the surface hydrophilic, most commonly through oxidation processes that generate silanol (Si-OH) groups.

Gas Permeation Mechanism in PDMS

The high gas permeability of PDMS is governed by a solution-diffusion mechanism. Gas molecules at a high-pressure interface first dissolve into the polymer matrix and then diffuse through the free volume between polymer chains down a concentration gradient, ultimately being released at the low-pressure interface.

References

- 1. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDMS: The Versatile Polymer for Microfluidic Chips | Elveflow [elveflow.com]

- 3. alineinc.com [alineinc.com]

- 4. Polydimethylsiloxane mechanical properties: A systematic review [aimspress.com]

- 5. Properties and Applications of PDMS for Biomedical Engineering: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Role of Silica in the Anti-Foaming Properties of Simethicone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simethicone, a widely utilized anti-foaming agent in the pharmaceutical and industrial sectors, owes its efficacy to a synergistic combination of polydimethylsiloxane (PDMS) and silicon dioxide (silica). This technical guide delves into the critical role of silica in enhancing the anti-foaming properties of this compound. It explores the underlying mechanisms of foam destabilization, presents quantitative data on the performance of silica-containing formulations, details key experimental protocols for efficacy evaluation, and provides visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the formulation and analysis of anti-foaming agents.

Introduction

Foam, a dispersion of gas in a liquid, can present significant challenges in various industrial processes and is the underlying cause of discomfort in medical conditions such as flatulence. This compound is a safe and effective over-the-counter medication used to relieve symptoms of excess gas in the gastrointestinal tract.[1] Its mechanism of action is primarily physical, involving the reduction of the surface tension of gas bubbles, which causes them to coalesce and be more easily expelled.[2][3]

The key components of this compound are polydimethylsiloxane (PDMS), a silicone-based polymer, and finely dispersed silica. While PDMS itself possesses anti-foaming properties, the inclusion of silica significantly enhances its performance.[3] This guide will elucidate the pivotal contributions of silica to the overall efficacy of this compound.

The Mechanism of this compound's Anti-Foaming Action

The anti-foaming action of this compound is a multi-step process that involves both the PDMS and the integrated silica particles. The primary function of this compound is to act as a surfactant, lowering the surface tension of the liquid film that encapsulates gas bubbles. This facilitates the rupture of these bubbles.

The Role of Polydimethylsiloxane (PDMS)

PDMS is a liquid polymer with a low surface tension. When introduced into a foaming system, it spreads rapidly over the surface of the foam bubbles. This spreading action itself can contribute to the thinning and destabilization of the liquid lamella between bubbles.

The Synergistic Role of Silica

The inclusion of silica, particularly hydrophobic silica, dramatically improves the anti-foaming efficiency of PDMS. The silica particles are not merely inert fillers; they are active participants in the foam-breaking process. The mechanism can be described as a two-step process:

-

Bridging of the Foam Lamella: The hydrophobic silica particles, dispersed within the PDMS oil, are carried to the surface of the foam bubbles. The PDMS droplet containing silica particles then forms a bridge across the liquid film of the bubble.

-

Film Rupture: The solid silica particles within this bridge create points of high stress and disrupt the cohesive forces of the liquid film, leading to its rapid rupture. This "bridging-dewetting" or "bridging-stretching" mechanism is a key contributor to the enhanced anti-foaming effect.

The hydrophobicity of the silica is crucial. Hydrophobic silica particles are more readily wetted by the PDMS oil than by the aqueous phase of the foam, ensuring they remain at the oil-water interface where they are most effective.

Quantitative Analysis of Anti-Foaming Efficacy

The synergistic effect of silica can be quantified through various experimental methods that measure foam formation and stability. The following tables summarize key parameters influenced by the presence of silica in this compound formulations.

| Formulation | Active Ingredient(s) | Defoaming Time (seconds) | Reference |

| A | Polydimethylsiloxane (PDMS) | > 60 | (qualitative) |

| B | This compound (PDMS + Hydrophobic Silica) | < 15 |

Table 1: Comparison of Defoaming Time. This table illustrates the significant reduction in the time required to collapse foam when hydrophobic silica is incorporated with PDMS.

| Property | PDMS alone | This compound (PDMS + Silica) | Reference |

| Surface Tension (mN/m) | ~21 | Lowered further at the point of contact | (for PDMS) |

| Foam Stability | Higher | Significantly Reduced |

Table 2: Physical Property Comparison. This table highlights the impact of silica on key physical properties related to foaming. While PDMS itself has a low surface tension, the silica particles in this compound act as localized points of extreme surface tension disruption.

Experimental Protocols

Accurate and reproducible evaluation of anti-foaming agents is critical in research and development. The following are detailed methodologies for key experiments.

Ross-Miles Foam Test (Modified for Anti-Foaming Agents)

This method is a classic technique for evaluating foam height and stability.

Objective: To measure the initial foam height and the decay of foam over time in the presence of an anti-foaming agent.

Apparatus:

-

Jacketed glass column with a specified height and diameter.

-

Reservoir with a specified volume and orifice.

-

Circulating water bath for temperature control.

-

Stopwatch.

Procedure:

-

Prepare a standard foaming solution (e.g., a solution of sodium lauryl sulfate).

-

Add a specified concentration of the anti-foaming agent (this compound) to the foaming solution.

-

Fill the jacketed glass column with a specific volume of the test solution.

-

Fill the reservoir with a specific volume of the same test solution.

-

Position the reservoir above the column so that the solution will fall from a standardized height.

-

Open the stopcock of the reservoir, allowing the solution to fall into the column and generate foam.

-

Start the stopwatch as soon as the reservoir is empty.

-

Record the initial foam height.

-

Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes).

-

The anti-foaming efficacy is inversely proportional to the foam height and stability.

Dynamic Foam Stability Test (Air Sparging Method)

This method simulates continuous foam generation and is useful for evaluating the persistence of an anti-foaming agent.

Objective: To assess the ability of an anti-foaming agent to suppress foam formation under continuous gas bubbling.

Apparatus:

-

Graduated glass cylinder.

-

Air sparger with a defined pore size.

-

Flow meter to control the gas flow rate.

-

Gas supply (e.g., compressed air or nitrogen).

-

Camera for time-lapse recording (optional).

Procedure:

-

Place a specific volume of the foaming solution in the graduated cylinder.

-

Add a specified concentration of the anti-foaming agent.

-

Immerse the air sparger at the bottom of the cylinder.

-

Start bubbling the gas through the solution at a constant flow rate.

-

Record the maximum foam height reached and the time it takes for the foam to collapse after stopping the gas flow.

-

Alternatively, monitor the foam height over time during continuous sparging.

-

A more effective anti-foaming agent will result in a lower maximum foam height and a faster collapse time.

Particle Size Analysis of Silica

The particle size and distribution of the silica in this compound are critical to its performance.

Objective: To determine the size distribution of the silica particles.

Apparatus:

-

Dynamic Light Scattering (DLS) instrument or a laser diffraction particle size analyzer.

Procedure:

-

Disperse the this compound sample in a suitable solvent (e.g., a non-polar solvent that dissolves the PDMS but not the silica).

-

Introduce the dispersion into the particle size analyzer.

-

The instrument will measure the particle size distribution based on light scattering principles.

-

Analyze the data to determine the mean particle size and the distribution curve.

The "Activation" of Silica

The process of incorporating silica into PDMS is often referred to as "activation." This is not a chemical activation in the traditional sense but rather a process of rendering the silica hydrophobic and ensuring its fine dispersion within the silicone oil.

The typical process involves:

-

Mixing: Fumed or precipitated silica is mixed with PDMS fluid.

-

Heating: The mixture is heated to elevated temperatures (e.g., >140°C) for several hours with continuous stirring. This process helps to drive off any surface moisture from the silica and promotes the adsorption of PDMS onto the silica surface, rendering it hydrophobic.

-

Milling/Homogenization: The mixture is then milled or homogenized to ensure a uniform and fine dispersion of the silica particles.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Mechanism of foam destabilization by a this compound droplet.

Caption: Experimental workflow for the Ross-Miles foam test.

Caption: The "Activation" process of silica in this compound production.

Conclusion

The role of silica in this compound is far from that of a passive excipient. It is a critical component that acts in synergy with polydimethylsiloxane to create a highly effective anti-foaming agent. The hydrophobic silica particles enhance the foam-breaking ability of PDMS by providing a mechanism for rapid film rupture through bridging and disruption. Understanding this synergistic relationship, supported by quantitative data and standardized experimental protocols, is essential for the development and quality control of advanced anti-foaming formulations. This guide provides a foundational resource for professionals in the field to further their research and development efforts.

References

Preliminary Investigation of Simethicone in Cell Culture Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simethicone, a non-ionic surfactant composed of polydimethylsiloxane and silica gel, is widely employed as an antifoaming agent in biopharmaceutical production, particularly in large-scale bioreactors where agitation and sparging can lead to excessive foam formation. While its primary function is to control foam by reducing surface tension, its introduction into cell culture media necessitates a thorough understanding of its potential effects on cell viability, proliferation, and protein production. This technical guide provides a comprehensive overview of the preliminary investigation of this compound in cell culture, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological and experimental workflows.

Introduction

Foaming in bioreactors is a significant challenge in the large-scale manufacturing of biologics. It can lead to reduced working volume, contamination, and shear stress on cells, ultimately impacting product yield and quality. This compound-based antifoams are a common solution to this problem. Their inert nature and physical mechanism of action—disrupting the surface tension of bubbles—make them an attractive choice. However, the introduction of any ancillary material into a cell culture environment requires careful evaluation to ensure it does not negatively impact the cellular processes or the final product. This guide outlines the critical considerations and experimental approaches for the preliminary investigation of this compound in various cell culture systems.

Mechanism of Action

This compound's antifoaming properties are not a result of direct interaction with cellular biochemistry but rather a physical phenomenon. It is a surfactant that is insoluble in aqueous media. When introduced into the cell culture medium, it spreads across the surface of bubbles, creating a film with low surface tension. This localized reduction in surface tension causes the bubbles to coalesce and rupture. This compound itself is not metabolized by cells and is considered biologically inert.

Effects on Cell Culture Performance

The impact of this compound on cell culture is highly dependent on its concentration and the specific cell line being used. While generally considered safe at low concentrations, higher concentrations can have detrimental effects on cell health and productivity.

Effects on Mammalian Cells (CHO)

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for the production of monoclonal antibodies and other recombinant proteins. The introduction of this compound-based antifoams requires careful consideration of its impact on these sensitive cells.

Quantitative Data Summary: this compound Effects on CHO Cells

| Antifoam Formulation (this compound-based) | Concentration (ppm) | Effect on Cell Growth | Effect on Monoclonal Antibody (mAb) Titer | Reference |

| Antifoam C | 1 - 10 | Partial Inhibition | Not specified | |

| Antifoam SE-15 | 10 | No Inhibition | Not specified | |

| Antifoam EX-Cell | Not specified | Supported strong cellular growth | Supported high specific antibody production | |

| Antifoam Y-30 | Not specified | Inhibited cell growth | Reduced specific productivity |

Effects on Insect Cells (Sf9)

Spodoptera frugiperda (Sf9) cells are widely used in the baculovirus expression vector system (BEVS) for the production of recombinant proteins and viral vectors. The effects of this compound in these cultures can vary.

Quantitative Data Summary: this compound Effects on Sf9 Cells

| Antifoam Formulation | Concentration (%) | Effect on Cell Growth | Reference |

| Silicone-based antifoam (SAG471) | Not specified | Comparable to no-antifoam control | |

| Antifoam 204 | 0.0001% | Enhanced cell growth | |

| Antifoam 204 | 0.0005% - 0.001% | Significantly reduced cell growth |

Experimental Protocols

A thorough in-house evaluation of any new antifoaming agent is critical. Below are detailed protocols for assessing the impact of this compound on cell culture performance.

Protocol for Antifoam Cytotoxicity Testing in Mammalian Cells

This protocol outlines a method to determine the cytotoxic effects of a this compound-based antifoam on a suspension cell line, such as CHO cells, using a 96-well plate format and a metabolic assay like MTT or XTT.

Materials:

-

Suspension cell line (e.g., CHO-S)

-

Complete cell culture medium

-

This compound-based antifoam

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom cell culture plates

-

MTT or XTT assay kit

-

Plate reader

Procedure:

-

Cell Preparation: Culture cells to a sufficient density in a shaker flask. Ensure the viability is >95%.

-

Seeding: Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Antifoam Preparation: Prepare a stock solution of the this compound-based antifoam in an appropriate solvent (if necessary) or directly in the cell culture medium. Perform a serial dilution to create a range of concentrations to be tested (e.g., 0, 1, 10, 50, 100, 500 ppm).

-

Treatment: Add 100 µL of the diluted antifoam solutions to the respective wells. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for a period that represents a significant portion of the cell doubling time (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT/XTT Assay:

-

Add the MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 2-4 hours) to allow for the conversion of the tetrazolium salt to formazan.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the antifoam concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol for Evaluating Antifoam Performance in a Bioreactor

This protocol describes a method to assess the effectiveness of a this compound-based antifoam in controlling foam in a lab-scale bioreactor.

Materials:

-

Lab-scale bioreactor (e.g., 2L)

-

Cell line and appropriate culture medium

-

This compound-based antifoam

-

Bioreactor probes (pH, DO, temperature) and controller

-

Cell counting equipment (e.g., automated cell counter or hemocytometer)

Procedure:

-

Bioreactor Setup: Assemble and sterilize the bioreactor according to the manufacturer's instructions. Aseptically add the cell culture medium.

-

Inoculation: Inoculate the bioreactor with the cell line at a predetermined seeding density.

-

Culture Monitoring: Monitor and control key process parameters (pH, DO, temperature, agitation) to maintain optimal growth conditions.

-

Induce Foaming: Once the culture reaches a certain cell density or as foaming naturally occurs due to sparging and agitation, prepare to add the antifoam.

-

Antifoam Addition:

-

Manual Dosing: Add a small, predetermined bolus of the antifoam solution when foam reaches a specific level. Record the volume added and the time it takes for the foam to dissipate.

-

Automated Dosing: If available, use a foam sensor connected to a pump to automatically add the antifoam when foam is detected.

-

-

Data Collection:

-

Record the total amount of antifoam used throughout the culture.

-

Take daily samples to measure viable cell density, viability, and product titer (if applicable).

-

Observe and note any changes in cell morphology or aggregation.

-

-

Analysis: Compare the cell growth, viability, and productivity of the culture with antifoam to a control culture without antifoam (if feasible, or to historical data). Evaluate the effectiveness of the antifoam in controlling foam and its overall impact on the bi

A Technical Guide to Simethicone's Effects on Protein Denaturation at Interfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of simethicone in mitigating protein denaturation at fluid interfaces, a critical consideration in the development and manufacturing of biopharmaceutical products. We will explore the fundamental mechanisms of interfacial protein denaturation, the physicochemical properties of this compound, and the interactions that govern its protective effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the core concepts and workflows.

The Air-Water Interface: A Hostile Environment for Proteins

The interface between an aqueous solution and air (the air-water interface) represents a significant energetic challenge for protein stability. Proteins, particularly large globular proteins, are complex macromolecules that maintain their native, functional conformation through a delicate balance of intramolecular forces. When exposed to an interface, they are subjected to forces that can disrupt this balance.

Proteins tend to adsorb to the air-water interface, a process that can lead to partial or complete unfolding, known as denaturation.[1][2][3] This denaturation is a significant concern in biopharmaceutical manufacturing and storage, as it can lead to the loss of therapeutic efficacy and the formation of aggregates, which may induce an immunogenic response. Studies have shown that for some proteins, up to 90% of molecules adsorbed at the air-water interface become at least partially denatured.[2][3] The process typically involves the protein's hydrophobic core, normally sequestered from the aqueous environment, becoming exposed to the air phase, leading to irreversible conformational changes. This unfolding can be exacerbated by physical stresses such as agitation or shearing, which increase the interfacial area and promote protein-surface contact.

This compound: Composition and Physicochemical Properties

This compound is a well-established pharmaceutical agent, recognized for its potent anti-foaming and surfactant properties. It is not a single chemical entity but a mixture of polydimethylsiloxane (PDMS) and silicon dioxide (silica). This combination results in a physiologically inert and non-systemic agent that acts locally at interfaces.

The primary mechanism of action for this compound is its ability to drastically lower the surface tension of aqueous solutions. As a highly surface-active agent, it rapidly spreads across the air-water interface to form a low-energy film. This property is responsible for its clinical use as an anti-flatulent, where it works by reducing the surface tension of gas bubbles in the gastrointestinal tract, causing them to coalesce and be expelled more easily. In pharmaceutical manufacturing, it is employed as an excipient to control foaming during processes like fermentation and filling.

| Property | Description | Source(s) |

| Composition | A mixture of polydimethylsiloxane (PDMS) and silicon dioxide (silica gel). | |

| Mechanism | Surfactant and anti-foaming agent; acts by lowering surface tension. | |

| Action | Spreads on aqueous surfaces to form a film with low surface tension, causing the collapse of foam bubbles. | |

| Pharmacokinetics | Physiologically inert, not systemically absorbed, and excreted unchanged in feces. | |

| Primary Use | Anti-flatulent in oral formulations; anti-foaming agent in manufacturing processes. | |

| Table 1: Summary of the Physicochemical Properties of this compound. |

This compound's Protective Mechanism Against Protein Denaturation

While direct studies exclusively detailing this compound's effect on protein denaturation are limited, a strong mechanistic hypothesis can be formulated based on its powerful surfactant properties and the behavior of its primary component, PDMS. The principal mechanism by which this compound is believed to protect proteins is through competitive adsorption at the air-water interface.

Due to its high surface activity, this compound preferentially migrates to and occupies the interface, creating a protective barrier. This barrier physically prevents or significantly reduces the ability of protein molecules to come into direct contact with the high-energy interface, thereby preserving their native conformation.

Figure 1. Proposed mechanism of this compound in preventing protein denaturation via competitive adsorption.

However, the interaction between PDMS and proteins can be complex. One study investigating the interaction between PDMS films and serum proteins (HSA and IgG) at the air-water interface revealed that the physical state of the PDMS film is critical. Under high compression, the PDMS film formed circular microdomains to which proteins preferentially adsorbed, leading to a significant increase in the amount of protein at the interface. This finding suggests that while this compound can be protective, under certain conditions of high concentration and interfacial pressure, its components may actually concentrate proteins at the interface.

| PDMS Film State | Interfacial Protein Concentration (Relative Units) | Key Observation | Source |

| Uncompressed PDMS Film | 1.0 | Baseline protein adsorption. | |

| Highly Compressed PDMS Film | > 4.0 | Proteins preferentially adsorb to circular PDMS domains, increasing interfacial concentration by over 4-fold. | |

| Table 2: Quantitative Impact of PDMS Film Compression State on Protein Adsorption at the Air-Water Interface. |

Experimental Protocols for Studying Interfacial Phenomena

To quantitatively assess the effects of excipients like this compound on protein stability, a range of specialized experimental techniques are employed. These methods allow for the characterization of protein adsorption, conformational changes, and the mechanical properties of interfacial films.

Protocol: Measuring Protein Adsorption via Solution Depletion

The solution depletion technique is a straightforward method to quantify the total mass of protein that has adsorbed to an interface.

-

Initial Concentration Measurement: Prepare a protein solution of a known concentration (C_initial). Accurately measure this concentration using a suitable method such as UV-Vis spectrophotometry at 280 nm, fluorescence spectroscopy, or a colorimetric assay (e.g., Bradford or BCA).

-

Interfacial Exposure: Introduce a known surface area (A_tot) to a known volume (V) of the protein solution. For the air-water interface, this can be achieved by generating bubbles or gently agitating the solution in a container with a defined headspace.

-

Equilibration: Allow the system to equilibrate for a defined period, during which proteins will adsorb to the interface.

-

Final Concentration Measurement: Carefully sample the bulk solution, avoiding any of the interfacial layer or foam. Measure the final protein concentration (C_final) using the same method as in step 1.

-

Calculation of Adsorbed Protein: The amount of adsorbed protein per unit area (Γ_p) is calculated using the principle of mass balance: Γ_p = (C_initial - C_final) * V / A_tot

Protocol: Characterizing Interfacial Films with Shear Rheology

Interfacial shear rheology measures the viscoelastic properties of the film formed at an interface, providing insight into its structure and mechanical strength. Protein films often form viscoelastic gels, while surfactant films are typically much less viscous.

-

Interface Formation: An interfacial rheometer (e.g., a bicone or Du Noüy ring geometry) is used. The measurement probe is placed precisely at the air-water interface of the sample solution.

-

Film Aging: The protein and/or this compound molecules are allowed to adsorb to the newly formed interface and self-assemble over time. Measurements can be taken as a function of time to monitor film formation.

-

Oscillatory Measurement: A small-amplitude oscillatory strain or stress is applied to the interface by the probe.

-

Data Acquisition: The instrument measures the resulting stress or strain response and the phase angle lag (δ) between the input and response.

-

Calculation of Viscoelastic Moduli: From the acquired data, the interfacial storage modulus (G', representing elastic properties) and the loss modulus (G'', representing viscous properties) are calculated. A high G' indicates the formation of a solid-like, elastic network, which is characteristic of many denatured protein films.

Figure 2. Generalized experimental workflow for an interfacial shear rheology measurement.

Applications in Biopharmaceutical Development

The primary application of this compound in biopharmaceuticals stems from its ability to manage interfaces.

-

Formulation Excipient: In liquid formulations, particularly those containing proteins susceptible to aggregation from agitation (e.g., during shipping or handling), this compound can be included as a stabilizing excipient. By preventing proteins from adsorbing to the air-water interface, it minimizes a key pathway for denaturation and aggregation.

-

Processing Aid: During manufacturing, processes such as fermentation, purification, and vial filling can generate significant foam. Foam represents a vast air-water interfacial area that can denature proteins. This compound is used as an anti-foaming agent to collapse this foam, thereby protecting the protein product from interfacial damage and ensuring efficient processing.

Conclusion

Protein denaturation at the air-water interface is a persistent challenge in the development of stable biotherapeutics. This compound, a potent surfactant composed of PDMS and silica, offers a robust solution to mitigate this issue. Its high surface activity enables it to competitively adsorb to the interface, forming a low-energy film that acts as a barrier to protein adsorption and subsequent denaturation. While the interaction can be complex, particularly under conditions of high interfacial pressure, the overarching effect of this compound is protective. Understanding the principles outlined in this guide and employing the detailed experimental protocols can empower researchers to design more stable protein formulations and develop more efficient manufacturing processes. Further research focusing on the direct quantification of protein conformational changes at this compound-laden interfaces would provide even greater insight into this critical interaction.

References

Simethicone's Efficacy in Reducing Surface Tension in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface tension reduction capabilities of simethicone in aqueous solutions. This compound, a mixture of polydimethylsiloxane (PDMS) and silica gel, is a widely used anti-foaming agent in various pharmaceutical and industrial applications. Its efficacy stems from its ability to lower the surface tension of liquids, leading to the coalescence of gas bubbles.[1][2][3] This document delves into the quantitative aspects of this phenomenon, details the experimental methodologies for its measurement, and illustrates the underlying mechanisms.

Quantitative Data on Surface Tension Reduction

The primary function of this compound as a surfactant is to reduce the surface tension of aqueous solutions. This property is critical to its anti-foaming action.[1][2] A key study by Brečević et al. (1994) provides quantitative data on the effect of this compound on the surface tension of various foaming systems. While data on the effect of varying concentrations of this compound in pure aqueous solutions is limited in publicly available literature, this study offers valuable insights into its efficacy in more complex systems relevant to pharmaceutical and biological applications.

The following table summarizes the surface tension of different aqueous solutions with and without the addition of 1.5 vol.% this compound, as measured at 37°C.

| Foaming System | Composition | Surface Tension without this compound (mN/m) | Surface Tension with 1.5 vol.% this compound (mN/m) |

| Anionic Surfactant Solution | 1 vol.% Sodium dodecyl benzene sulphonate in water | 30.5 | 30.0 |

| Cationic Surfactant Solution | 1 vol.% Hexadecyltrimethylammonium bromide in water | 35.0 | 34.5 |

| Soap Solution | 1 vol.% Soap in water | 28.0 | 27.5 |

| Synthetic Gastric Juice | Pepsin, HCl, and other components | 45.0 | 44.0 |

Data extracted from Brečević et al., 1994.

Mechanism of Action: How this compound Reduces Surface Tension

This compound's ability to reduce surface tension is a physical, rather than chemical, process. It is composed of two main components: polydimethylsiloxane (PDMS), a silicone oil, and silica gel. This combination is crucial for its anti-foaming properties.

The mechanism can be broken down into the following key steps:

-

Spreading: When introduced into an aqueous system, the PDMS component of this compound, being highly non-polar and having a low surface tension itself, spreads rapidly over the surface of the liquid. This forms a thin, continuous film.

-

Formation of a Low Surface Tension Film: The this compound film has a significantly lower surface tension than the surrounding aqueous medium.

-

Bubble Coalescence: Gas bubbles trapped in the liquid are stabilized by a high surface tension at the gas-liquid interface. The low surface tension film created by this compound destabilizes these bubbles. When the this compound film comes into contact with a gas bubble, it creates a localized area of low surface tension on the bubble's surface. This gradient in surface tension (Marangoni effect) causes the liquid in the bubble wall to drain away from the area of contact with the this compound.

-

Bubble Rupture: The thinning of the bubble wall due to liquid drainage, combined with the bridging of the bubble film by this compound droplets (facilitated by the hydrophobic silica particles), leads to the rupture of the bubble. This allows smaller gas bubbles to coalesce into larger ones, which are more easily expelled from the system.

The following diagram illustrates the mechanism of action of this compound in reducing surface tension and promoting the coalescence of gas bubbles.

Caption: Mechanism of this compound's anti-foaming action.

Experimental Protocols for Measuring Surface Tension

The quantitative determination of the surface tension of aqueous solutions containing this compound can be performed using various established methods. The choice of method may depend on factors such as the need for dynamic versus static measurements and the nature of the sample.

Du Noüy Ring Tensiometer Method

This classical method was utilized in the study by Brečević et al. (1994) to measure the surface tension of their foaming systems.

Principle: The force required to detach a platinum-iridium ring from the surface of a liquid is measured. This force is directly proportional to the surface tension of the liquid.

Detailed Methodology (based on Brečević et al., 1994):

-

Apparatus: A Lecomte du Noüy tensiometer is used. The key component is a platinum-iridium ring of known dimensions.

-

Sample Preparation: The aqueous solution with or without this compound is prepared and placed in a sample vessel. For the study by Brečević et al., the solutions were maintained at a constant temperature of 37 ± 0.5 °C.

-

Measurement Procedure:

-

The platinum-iridium ring is thoroughly cleaned, typically by flaming, to remove any contaminants.

-

The ring is suspended from a sensitive balance.

-

The sample vessel is raised until the ring makes contact with the liquid surface.

-

The platform holding the sample is then slowly lowered, causing the ring to pull on the surface of the liquid, forming a meniscus.

-

The force is gradually increased until the lamella of liquid clinging to the ring breaks. The maximum force just before detachment is recorded.

-

-

Calculation: The surface tension (γ) is calculated from the measured force (F), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the meniscus: γ = (F / 4πR) * f

The following workflow diagram illustrates the experimental process for measuring surface tension using the Du Noüy ring method.

Caption: Workflow for surface tension measurement.

Other Relevant Methods

While the Du Noüy ring method is a classic and reliable technique, other methods are also widely used in surface science and may be applicable to the study of this compound solutions:

-

Wilhelmy Plate Method: This method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface. It can be used for both static and dynamic surface tension measurements.

-

Pendant Drop Method: This optical method involves analyzing the shape of a drop of liquid hanging from a needle. The shape of the drop is determined by the balance between surface tension and gravity. This method is particularly useful for measuring interfacial tension and for studying dynamic surface tension.

-

Bubble Pressure Tensiometry: This method measures the maximum pressure required to form a gas bubble at the tip of a capillary immersed in the liquid. It is well-suited for measuring dynamic surface tension at very short surface ages.

The selection of the most appropriate method will depend on the specific research question, such as whether the interest is in the equilibrium surface tension or the dynamic behavior of this compound at a freshly formed interface.

Conclusion

This compound is a highly effective agent for reducing the surface tension of aqueous solutions, a property that underpins its widespread use as an anti-foaming agent. The available quantitative data, although primarily from studies on complex foaming systems, clearly demonstrates its ability to lower surface tension. The mechanism of action is a physical process involving the spreading of a low surface tension PDMS film, leading to the destabilization and coalescence of gas bubbles. Standard tensiometric methods, such as the Du Noüy ring technique, provide a robust means of quantifying this effect. Further research focusing on the concentration-dependent effects of this compound in simple aqueous solutions would provide a more complete understanding of its surface activity.

References

The Core Principles of Silicone-Based Antifoaming Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the action of silicone-based antifoaming agents. It delves into their chemical composition, mechanisms of action, and the critical factors that influence their performance. Detailed experimental protocols for performance evaluation are also provided, alongside visual representations of key concepts to facilitate a deeper understanding.

Introduction to Silicone-Based Antifoaming Agents

Foam, a dispersion of a gas in a liquid, can be a significant impediment in numerous industrial processes, including pharmaceutical manufacturing, food processing, and wastewater treatment. It can lead to reduced vessel capacity, inefficient mixing, and compromised product quality. Silicone-based antifoaming agents, also known as defoamers, are highly effective chemical additives designed to control and eliminate foam. Their efficacy stems from their unique chemical and physical properties, primarily low surface tension and insolubility in foaming media.

Chemical Composition

Silicone-based antifoaming agents are typically complex formulations, but their core components are:

-

Polydimethylsiloxane (PDMS): This is the primary active ingredient, a silicone oil with a backbone of repeating -Si-O- units and methyl side groups.[1] Its low surface tension is a key factor in its antifoaming ability.[2][3] PDMS is available in a wide range of viscosities, which significantly impacts its performance characteristics.[4][5]

-

Hydrophobic Silica: Finely dispersed hydrophobic silica particles, such as fumed or precipitated silica, are incorporated to enhance the antifoaming efficacy. These particles act synergistically with the PDMS, aiding in the rupture of foam films.

-

Emulsifiers/Dispersants: For aqueous systems, emulsifiers are necessary to ensure the silicone oil is well-dispersed and stable within the formulation. Non-ionic surfactants are commonly used for this purpose.

-

Carrier Fluid: The active ingredients are often dispersed in a carrier fluid, which can be water (for emulsions) or a non-aqueous solvent like mineral oil.

Mechanism of Action: A Multi-Step Process

The foam-control action of a silicone-based antifoaming agent is a rapid, multi-step physical process. It can be broadly categorized into two functions: defoaming (destroying existing foam) and antifoaming (preventing foam formation). The underlying mechanism involves the entry of the antifoam droplet into the foam lamella (the thin liquid film between bubbles) and its subsequent spreading.

The effectiveness of this process is governed by two key parameters: the Entering Coefficient (E) and the Spreading Coefficient (S). For an antifoam to be effective, both E and S must be positive.

The process can be broken down into the following stages:

-

Entry: The antifoam droplet, being insoluble in the foaming medium, comes into contact with the foam lamella. Due to its lower surface tension compared to the foaming liquid, it penetrates the surface of the bubble film.

-

Spreading: Once inside the lamella, the silicone oil spreads rapidly across the liquid-air interface. This spreading action is driven by the surface tension gradient between the antifoam and the foaming liquid.

-

Bridging and Thinning: The spreading antifoam forms a lens or "bridge" across the foam lamella. This bridge is unstable and continues to spread, causing the lamella to thin drastically.

-

Rupture: The thinned foam lamella becomes mechanically unstable and ruptures, leading to the coalescence of the air bubbles and the collapse of the foam structure. The presence of hydrophobic silica particles can accelerate this process by acting as sharp points that pierce the bubble wall, a phenomenon often referred to as the "pin-effect".

Data Presentation: Key Performance-Influencing Factors

The performance of a silicone-based antifoaming agent is not solely dependent on its presence but is intricately linked to several of its physical and chemical properties.

Polydimethylsiloxane (PDMS) Viscosity

The viscosity of the PDMS oil is a critical parameter that dictates the balance between the speed of foam knockdown and the persistence of the antifoaming effect. Generally, lower viscosity PDMS spreads faster, leading to quicker foam collapse, while higher viscosity PDMS provides a longer-lasting antifoaming effect.

| PDMS Viscosity (cSt) | Performance Characteristic | Typical Application |

| 10 - 100 | Fast foam knockdown, lower persistence | Aqueous systems requiring rapid defoaming |

| 200 - 1,000 | Balanced knockdown and persistence | General purpose applications |

| 5,000 - 100,000+ | High persistence, slower knockdown | High-temperature and high-shear environments |

Note: The optimal viscosity is highly dependent on the specific foaming system and process conditions.

Hydrophobic Silica Properties

The inclusion of hydrophobic silica is crucial for boosting the performance of silicone antifoams. Different types of silica with varying properties can be used.

| Property | Fumed Silica (e.g., AEROSIL®) | Precipitated Silica (e.g., SIPERNAT®) | Impact on Antifoaming Performance |

| Primary Particle Size | 7 - 40 nm | 5 - 100 µm | Finer particles can provide a larger surface area for interaction with the foam lamella. |

| Surface Area (BET) | 50 - 400 m²/g | 30 - 700 m²/g | Higher surface area can lead to stronger interactions with the PDMS and better dispersion. |

| Hydrophobicity | Varies with surface treatment | Varies with surface treatment | A higher degree of hydrophobicity enhances the dewetting of the foam lamella. |

| Oil Absorption (DBP) | 100 - 300 g/100g | 150 - 350 g/100g | Affects the amount of silica that can be effectively incorporated into the PDMS. |

Data compiled from various sources including.

Effective Concentration

Silicone antifoams are effective at very low concentrations, typically in the parts per million (ppm) range. The optimal dosage depends on the severity of the foaming problem and the specific application.

| Application | Typical Effective Concentration (ppm) |

| Wastewater Treatment | 30 - 300 |

| Food and Beverage | 10 - 100 |

| Pulp and Paper | 50 - 200 |

| Paints and Coatings | 100 - 500 |

Data compiled from various sources.

Experimental Protocols for Performance Evaluation

Standardized testing methods are essential for evaluating and comparing the performance of different antifoaming agents. The following are detailed protocols for two commonly used methods.

Bikerman Test (Dynamic Foam Stability)

This method assesses the stability of foam generated by bubbling a gas through the test liquid containing the antifoam.

Apparatus:

-

Graduated glass cylinder (e.g., 1000 mL) with a gas inlet at the bottom fitted with a fritted glass diffuser.

-

Gas flowmeter.

-

Gas supply (e.g., nitrogen or air).

-

Timer.

Procedure:

-

Prepare a solution of the foaming agent in the desired liquid medium.

-

Add a known volume of the foaming solution to the graduated cylinder.

-

Add a specified concentration of the silicone-based antifoaming agent to the solution.

-

Start the gas flow at a constant, predetermined rate (e.g., 100 mL/min).

-

Record the maximum foam volume generated over a specific period (e.g., 5 minutes).

-

Stop the gas flow and record the time it takes for the foam to collapse to half of its initial maximum volume (foam half-life) or to completely dissipate.

-

The foam stability is often expressed by the "foaminess" coefficient (Σ), which is the ratio of the foam volume to the gas flow rate.

ASTM E2407: Standard Test Method for Effectiveness of Defoaming Agents (Modified Shake Test)

This method provides a qualitative evaluation of a defoaming agent's ability to control foam in aqueous solutions.

Apparatus:

-

Blender with a variable speed controller.

-

Graduated blender jar (e.g., 1 L).

-

Timer.

-

Graduated cylinder.

Procedure:

-

Foam Generation:

-

Add a specified volume of a standard foaming agent solution (e.g., sodium lauryl sulfate in water) to the blender jar.

-

Blend at high speed (e.g., 22,000 rpm) for a set time (e.g., 1 minute) to generate a stable foam.

-

Immediately after stopping the blender, measure and record the initial foam volume.

-

-

Defoamer Addition:

-

Add a precise amount of the silicone antifoam agent to the pre-foamed solution in the blender jar.

-

-

Mixing and Rest:

-

Agitate the mixture gently for 1 minute at a low blender speed.

-

Allow the mixture to rest for a specified period (e.g., 5 minutes).

-

-

Measurement:

-

After the rest period, measure and record the final foam volume.

-

-

Calculation:

-

Calculate the percent foam reduction using the following formula:

-

% Foam Reduction = ((Initial Foam Volume - Final Foam Volume) / Initial Foam Volume) * 100

-

-

Conclusion

Silicone-based antifoaming agents are indispensable tools for controlling foam in a vast array of industrial and pharmaceutical applications. Their effectiveness is rooted in the unique physicochemical properties of their core components, primarily the low surface tension of polydimethylsiloxane and the synergistic action of hydrophobic silica. A thorough understanding of the mechanisms of foam inhibition and destruction, coupled with the ability to evaluate performance through standardized experimental protocols, is crucial for the selection and optimization of the appropriate antifoaming agent for a given application. This guide provides a foundational understanding of these principles to aid researchers and professionals in their endeavors.

References

- 1. products.evonik.com [products.evonik.com]

- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 3. Foaming of Oils: Effect of Poly(dimethylsiloxanes) and Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silicone Oil Viscosity: Unlocking the Secret to Defoaming Function-Mingyi [flurosilicone.com]

- 5. An Expert Comparison of Different Silicone Oil Viscosity Grades – Which Works The Best For Your Business [siliconefluidsupplier.com]

An In-depth Technical Guide to the Exploratory Use of Simethicone in Microbial Fermentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Simethicone and its active component, polydimethylsiloxane (PDMS), in microbial fermentation. It explores its mechanism of action, impact on process parameters, and effects on microbial growth and product yield, supported by quantitative data and detailed experimental protocols.

Introduction: The Challenge of Foam in Fermentation

Microbial fermentation is a cornerstone of the biopharmaceutical industry, enabling the production of everything from antibiotics and enzymes to recombinant proteins and biofuels. A persistent operational challenge in aerated, submerged fermentation processes is the formation of foam.[1] Foam is generated when gases sparged into the fermentation broth, combined with surface-active molecules like proteins, create stable bubbles that accumulate.[1]

Uncontrolled foaming can lead to significant problems, including:

-

Reduced Working Volume: Foam occupies valuable headspace in the bioreactor, limiting the usable culture volume and overall productivity.[2]

-

Contamination Risk: Foam can rise into contact with non-sterile surfaces, such as exhaust filters, and collapse back into the medium, compromising batch sterility.[1][2]

-

Process Instability: Foam can interfere with sensor probes (e.g., pH, dissolved oxygen), leading to inaccurate process control. In severe cases, it can cause overflow, resulting in product loss and safety hazards.

Chemical antifoaming agents are widely used to mitigate these issues. This compound, an aqueous emulsion of polydimethylsiloxane (PDMS) and silicon dioxide, is a common and highly effective silicone-based antifoam. This guide delves into the technical considerations of its use.

Mechanism of Action of Silicone Antifoams

This compound's antifoaming action is not biological but physical. It functions by lowering the surface tension at the gas-liquid interface of the foam bubbles. The insoluble silicone oil droplets enter the foam lamella (the thin liquid film of the bubble wall) and create a localized area of low surface tension, causing the film to thin rapidly and rupture.

The primary mechanisms are described as:

-

Bridge-Dewetting: An oil droplet enters the foam film, forming a lens shape. This lens bridges the film, and capillary forces draw liquid away from the bridge, causing the film to thin and break.

-

Bridge-Stretching: The oil particle bridges the foam film surface. The tensile forces of the surrounding liquid stretch this oil bridge, creating an unstable film that ultimately ruptures the foam structure.

This process is illustrated in the logical diagram below.

Caption: Logical flow of foam formation and the physical mechanism of this compound action.

Exploratory Studies on Fermentation Performance

While primarily used for foam control, this compound and other antifoams are not inert additives and can have secondary effects on microbial cultures and product yield. Systematic evaluation is crucial.

Experimental Protocol: Evaluating Antifoam Effects on Recombinant Protein Production in Pichia pastoris

This section details a representative protocol adapted from Routledge et al. (2011) for assessing the impact of silicone-based antifoams on microbial growth and secreted protein yield in shake flask cultures.

1. Microorganism and Inoculum Preparation:

-

Strain: Pichia pastoris X33 expressing a secreted recombinant Green Fluorescent Protein (GFP) under the control of the methanol-inducible AOX1 promoter.

-

Inoculum: Prepare a seed culture by inoculating 10 mL of BMGY medium (Buffered Glycerol-complex Medium) with a single colony. Incubate at 30°C with shaking at 250 rpm until the culture reaches an OD₅₉₅ of 2-6.

2. Media Composition:

-

BMGY Medium (Growth Phase): 1% Yeast Extract, 2% Peptone, 100 mM Potassium Phosphate (pH 6.0), 1.34% Yeast Nitrogen Base (YNB), 4x10⁻⁵% Biotin, 1% Glycerol.

-

BMMY Medium (Induction Phase): Same as BMGY, but replace 1% Glycerol with 0.5% Methanol.

3. Shake Flask Culture Execution:

-

Setup: In 100 mL baffled shake flasks, add 20 mL of BMGY medium.

-

Antifoam Addition: Add the desired silicone antifoam (e.g., Sigma Antifoam A or C) to each flask to achieve final concentrations ranging from 0% (control) to 1.0% (v/v).

-

Inoculation: Inoculate each flask with the seed culture to a starting OD₅₉₅ of 0.1.

-

Growth Phase: Incubate flasks at 30°C, 250 rpm for 24 hours.

-

Induction Phase: Centrifuge cultures, discard the BMGY supernatant, and resuspend the cell pellet in 20 mL of BMMY medium containing the same initial antifoam concentration.

-

Protein Production: Incubate at 30°C, 250 rpm for 48 hours. Maintain induction by adding methanol to a final concentration of 0.5% every 24 hours.

4. Analytical Methods:

-

Cell Density: Measure Optical Density at 595 nm (OD₅₉₅) at regular intervals.

-

Recombinant Protein Quantification:

-

Centrifuge 1 mL of culture.

-

Collect the supernatant.

-

Measure GFP fluorescence using a fluorimeter (Excitation: 485 nm, Emission: 535 nm).

-

Calculate the total yield (in µg) based on a standard curve of purified GFP.

-

-

Specific Yield Calculation: Normalize the total GFP yield by the final cell density (µg GFP / OD₅₉₅).

The workflow for this protocol is visualized below.

Caption: Experimental workflow for evaluating antifoam effects on protein production.

Quantitative Data on Growth and Product Yield

Contrary to the common assumption that antifoams are inert, studies show they can significantly influence fermentation outcomes. The work by Routledge et al. provides key quantitative insights into the effects of two silicone-based antifoams, Antifoam A and Antifoam C, on secreted GFP production by P. pastoris.

Table 1: Effect of Antifoam A Concentration on P. pastoris Culture Parameters (Data sourced from Routledge et al., 2011)

| Antifoam A Conc. (% v/v) | Final OD₅₉₅ | Total GFP Yield (µg) | Specific GFP Yield (µg/OD₅₉₅) |

| 0.0 (Control) | 20.5 | 246 | 12.0 |

| 0.2 | 20.1 | 258 | 12.8 |

| 0.4 | 20.8 | 315 | 15.1 |

| 0.6 | 21.1 | 373 | 17.7 |

| 0.8 | 21.5 | 340 | 15.8 |

| 1.0 | 21.3 | 345 | 16.2 |

Table 2: Effect of Antifoam C Concentration on P. pastoris Culture Parameters (Data sourced from Routledge et al., 2011)

| Antifoam C Conc. (% v/v) | Final OD₅₉₅ | Total GFP Yield (µg) | Specific GFP Yield (µg/OD₅₉₅) |

| 0.0 (Control) | 20.5 | 246 | 12.0 |

| 0.2 | 20.3 | 280 | 13.8 |

| 0.4 | 20.6 | 311 | 15.1 |

| 0.6 | 20.9 | 330 | 15.8 |

| 0.8 | 21.9 | 348 | 15.9 |

| 1.0 | 21.6 | 321 | 14.9 |

The data reveals that both Antifoam A and Antifoam C, at concentrations of 0.6-0.8%, significantly increased the total yield of secreted GFP, by up to 52% and 41% respectively. Notably, this increase was not primarily due to an increase in cell density (OD₅₉₅), but rather a significant rise in the specific yield (protein produced per cell unit). This suggests that these silicone-based antifoams can enhance the cellular machinery's ability to produce and secrete recombinant proteins.

Discussion of Broader Effects and Considerations

Impact on Oxygen Mass Transfer

A critical consideration for aerobic fermentations is the effect of antifoams on the volumetric oxygen mass transfer coefficient (kₗa). Multiple studies have reported that silicone-based antifoams can decrease kₗa, sometimes by as much as 40-70%. This is thought to occur because the antifoam enhances bubble coalescence, leading to larger bubbles with a lower overall surface area-to-volume ratio, which reduces the efficiency of oxygen transfer from gas to liquid.

However, the study on P. pastoris in shake flasks found that while kₗa was affected by antifoam concentration, it did not ultimately impact the dissolved oxygen levels in the culture or correlate with the changes in protein yield. This highlights that the negative impact on kₗa may not always be the limiting factor for growth or productivity, especially in less dense cultures or systems with sufficient aeration capacity.

Direct Effects on Microbial Physiology

The mechanism behind the observed increase in specific protein yield is not fully understood but may be related to interactions between the antifoam and the cell membrane. It is hypothesized that antifoams may alter cell surface properties, such as lipid content, leading to changes in membrane permeability. This could facilitate the secretion of recombinant proteins. While the concentrations used in the cited study did not affect cell viability, it is important to note that very high concentrations of some antifoams can be inhibitory or toxic to certain microorganisms.

Downstream Processing

A final consideration is the potential impact of this compound on downstream processing. Silicone-based antifoams can sometimes cause challenges in filtration and purification steps. The small, insoluble silicone particles may foul membranes or interfere with chromatographic separation, requiring additional steps or process modifications for removal.

Conclusion

This compound is an indispensable tool for controlling foam in microbial fermentation, thereby preventing contamination and process failure. However, it should not be regarded as a biologically inert additive. Exploratory studies demonstrate that silicone-based antifoams can have a profound and sometimes beneficial impact on fermentation performance.

As evidenced by quantitative data, specific concentrations of Antifoam A and Antifoam C can increase the total yield of secreted recombinant protein in P. pastoris by enhancing the specific productivity of the cells. This finding underscores the critical need for systematic screening and optimization of antifoam type and concentration for each specific bioprocess. While potential negative effects on oxygen transfer and downstream processing must be carefully managed, a thorough investigation into the secondary effects of this compound can unlock unforeseen opportunities to enhance process efficiency and product yield.

References

Simethicone: A Novel Frontier in Drug Delivery Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Simethicone, a well-established anti-foaming agent, is emerging as a promising and versatile vehicle for drug delivery. Its unique physicochemical properties, including its inertness, surfactant capabilities, and variable viscosity, offer a compelling platform for the formulation of innovative oral and topical drug delivery systems. This technical guide explores the core principles of utilizing this compound as a drug carrier, detailing its potential in the form of emulsions, nanosuspensions, and mucoadhesive formulations. This document provides a comprehensive overview of the current landscape, including quantitative data from relevant studies, detailed experimental protocols, and conceptual visualizations to guide future research and development in this burgeoning field.

Introduction: The Untapped Potential of this compound

Primarily composed of polydimethylsiloxane (PDMS) and silicon dioxide, this compound is a physiologically inert compound that is not absorbed systemically, ensuring a favorable safety profile. Its primary mechanism of action in its traditional use is the reduction of the surface tension of gas bubbles in the gastrointestinal (GI) tract, causing them to coalesce and be more easily expelled. Beyond this well-documented application, the inherent properties of this compound present a unique opportunity for its use as a sophisticated drug delivery vehicle.

The adhesive nature of this compound, particularly its affinity for the gastrointestinal mucosa, suggests its potential for prolonging the residence time of active pharmaceutical ingredients (APIs) at the site of absorption. Furthermore, its ability to form stable emulsions and suspensions makes it an ideal candidate for the formulation of both liquid and solid dosage forms, including advanced nanosystems. This guide will delve into the scientific underpinnings of this compound's application in drug delivery, providing the necessary technical details for researchers to explore this innovative avenue.

Physicochemical Properties Relevant to Drug Delivery

The suitability of this compound as a drug delivery vehicle is rooted in its distinct physicochemical characteristics.

| Property | Description | Relevance to Drug Delivery |

| Inertness | This compound is chemically and biologically inert and is not absorbed from the GI tract. | High biocompatibility and safety profile, minimizing potential side effects and interactions with the encapsulated drug. |

| Viscosity | Available in a wide range of viscosities, depending on the degree of polymerization of PDMS. | Allows for the tuning of drug release kinetics and the formulation's mucoadhesive properties. Higher viscosity can lead to prolonged retention. |

| Surfactant Properties | Acts as a surfactant, reducing surface tension. | Facilitates the formation of stable emulsions and nanosuspensions, crucial for consistent drug delivery. |

| Hydrophobicity | Being a silicone-based polymer, it is hydrophobic. | Suitable for encapsulating and delivering lipophilic drugs, potentially enhancing their solubility and absorption. |

| Mucoadhesion | The adhesive nature of this compound can promote adhesion to the mucosal surfaces of the GI tract. | Increases the residence time of the drug at the absorption site, potentially leading to enhanced bioavailability. |

This compound-Based Drug Delivery Systems: Formulations and Quantitative Data